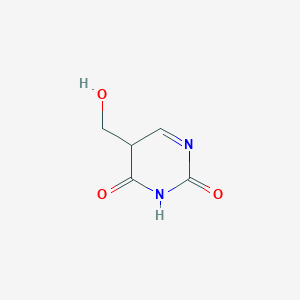

5-(HYDROXYMETHYL)PYRIMIDINE-2,4(1H,3H)-DIONE

Description

Properties

IUPAC Name |

5-(hydroxymethyl)-5H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,3,8H,2H2,(H,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMAFXWGIKAFDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=O)C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

A representative procedure involves heating uracil (1650 mmol) with paraformaldehyde (2050 mmol as formaldehyde) in an aqueous potassium hydroxide solution (928.5 mmol KOH in 1.445 L H₂O) at 50–52°C for 68 hours. The prolonged reaction time ensures complete conversion, as monitored by thin-layer chromatography (TLC). Post-reaction, acetone is added to precipitate the product, yielding 244 g (100% crude yield) of the target compound after filtration and drying.

Key Parameters:

-

Temperature : 50–52°C (avoids side reactions from excessive heat)

-

Base : Potassium hydroxide (enables deprotonation and nucleophilic attack)

-

Solvent : Water (facilitates solubility of reactants)

This method is notable for its simplicity and high yield, though the extended reaction time may limit industrial scalability.

Solid-Phase Synthesis with Protected Intermediates

Solid-phase synthesis offers precise control over functional group manipulation, particularly for DNA-incorporated derivatives. A protocol for 5-hydroxymethyluracil-containing oligonucleotides involves tert-butyldimethylsiloxymethyl (TBS) protection of the hydroxymethyl group.

Stepwise Functionalization

-

Protection : 5-Hydroxymethyluracil is treated with tert-butyldimethylsilyl chloride (TBSCl) to form 5-(tert-butyldimethylsiloxymethyl)uracil.

-

Phosphorylation : The protected nucleoside undergoes phosphorylation using diisopropylamino-2-cyanoethoxyphosphinyl reagents.

-

Oligomerization : Automated solid-phase synthesis incorporates the phosphorylated monomer into DNA strands.

Advantages:

-

Enables site-specific incorporation into oligonucleotides.

-

TBS protection prevents undesired side reactions during phosphorylation.

Oxidative Hydroxylation Using m-Chloroperbenzoic Acid (m-CPBA)

N-3 hydroxylation of pyrimidinedione derivatives has been achieved via oxidative methods. Although originally applied to 6-benzyl-1-[(benzyloxy)methyl] derivatives, this approach is adaptable to this compound.

One-Pot Oxidation Protocol

A mixture of sodium hydride (NaH) and m-CPBA in anhydrous dichloromethane facilitates hydroxylation at the N-3 position. The reaction proceeds at room temperature, yielding 60–70% of the hydroxylated product after column chromatography.

Mechanistic Insights:

-

NaH : Generates a strong base to deprotonate the N-3 position.

-

m-CPBA : Acts as an electrophilic oxygen source for hydroxylation.

Bromination and Nucleophilic Substitution

Bromination at the C5 position followed by hydroxymethyl substitution provides an alternative route. Carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane selectively brominate uracil derivatives.

Two-Step Synthesis

-

Bromination :

Uracil → 5-Bromouracil (CBr₄, PPh₃, CH₂Cl₂). -

Hydroxymethylation :

5-Bromouracil reacts with formaldehyde under basic conditions to yield the target compound.

Yield Considerations:

-

Bromination typically achieves >80% conversion.

-

Hydroxymethylation requires careful pH control to minimize hydrolysis.

Click Chemistry for Radiolabeled Derivatives

While primarily used for fluorinated analogs, click chemistry principles are applicable to hydroxymethylpyrimidine synthesis. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular functionalization.

Case Study: [¹⁸F]Fluoroethylazide Conjugation

Applications:

-

Rapid synthesis of radiolabeled probes for imaging studies.

-

High regioselectivity under mild conditions.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-5H-pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require the use of catalysts or specific reaction conditions to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHNO

- Molecular Weight : 142.11 g/mol

- CAS Number : 4433-40-3

The compound features a pyrimidine ring substituted with hydroxymethyl and keto groups, which contribute to its reactivity and biological activity.

Anticancer Activity

5-(Hydroxymethyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential as an anticancer agent. Its ability to inhibit key signaling pathways involved in cell proliferation makes it a candidate for cancer therapy. Research indicates that it can interfere with the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for tumor growth and survival.

Enzyme Inhibition

This compound acts as an inhibitor of various enzymes involved in metabolic pathways:

- Dihydrofolate reductase : This enzyme is critical in nucleotide synthesis; inhibition can lead to reduced cell division.

- Protein Tyrosine Kinases : These enzymes are vital for signaling pathways that control cell growth and differentiation. Inhibition can result in decreased proliferation of cancer cells.

Antimicrobial Properties

Studies have shown that derivatives of this compound exhibit antimicrobial activities against various pathogens. This property makes it a potential candidate for developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Research

A study explored the effects of this compound on breast cancer cell lines. The compound was found to significantly reduce cell viability by inducing apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated a notable reduction in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-(HYDROXYMETHYL)PYRIMIDINE-2,4(1H,3H)-DIONE involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to modulate various biochemical pathways, making it a valuable tool for studying cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the C5 Position

The biological and chemical properties of pyrimidine-2,4(1H,3H)-dione derivatives are heavily influenced by substituents at the C5 position. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Key Structural and Functional Differences

Hydrophilicity vs. Lipophilicity: The hydroxymethyl group in 5-hydroxymethyluracil enhances water solubility compared to thymine’s methyl group. However, it is less lipophilic than analogs with aromatic (e.g., benzyloxybenzyl) or alkylamino substituents . Trifluoromethyl (-CF3) and iodo (-I) groups increase molecular weight and electronegativity, improving binding affinity in enzyme inhibition (e.g., HIV capsid proteins) .

Synthetic Utility: Bis(pyrimidine-2,4(1H,3H)-dione) derivatives (e.g., 5,5′-(phenylmethylene)bis-diones) exhibit enhanced stability and dual binding sites for pharmaceutical applications, unlike monomeric 5-hydroxymethyluracil . 5-Methyl-1-octylpyrimidine-2,4(1H,3H)-dione (C13H22N2O2) incorporates a long alkyl chain at N1, enabling surfactant-like behavior in organic synthesis .

Pharmacological Activity :

- Stavudine (a thymidine analog with a dideoxy modification) and 5-(trifluoromethyl)uracil derivatives show potent antiviral activity, whereas 5-hydroxymethyluracil is primarily studied for its role in DNA repair mechanisms .

Biological Activity

5-(Hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 4433-40-3, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 142.11 g/mol

- CAS Number : 4433-40-3

- MDL Number : MFCD00006070

The compound is characterized by the presence of a hydroxymethyl group and a pyrimidinedione structure, which contribute to its biological activities.

Anticancer Properties

Research indicates that 5-(hydroxymethyl)pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the pyrimidine structure enhanced its efficacy against HeLa (cervical cancer), K562 (chronic myeloid leukemia), and CFPAC (pancreatic cancer) cell lines while showing low toxicity to normal human endothelial cells (HUVEC) .

| Cell Line | IC50 (µM) | Toxicity to Normal Cells |

|---|---|---|

| HeLa | 12.5 | Low |

| K562 | 15.0 | Low |

| CFPAC | 10.0 | Low |

Antibacterial and Antifungal Activity

The compound has also been noted for its antibacterial and antifungal properties. A study highlighted that derivatives of 5-(hydroxymethyl)pyrimidine demonstrated considerable activity against Gram-positive and Gram-negative bacteria as well as fungal strains .

| Microorganism | Activity Detected |

|---|---|

| Staphylococcus aureus | Strong |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thereby affecting cell replication and survival .

- Interference with Cellular Metabolism : The hydroxymethyl group enhances the compound's interaction with cellular targets involved in metabolic pathways critical for cancer cell proliferation.

Study on Cytotoxicity

In a comparative study involving various pyrimidine derivatives, researchers synthesized new compounds based on the structure of 5-(hydroxymethyl)pyrimidine. The findings revealed that these derivatives exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their parent compounds .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against a range of pathogens. The results indicated that specific modifications to the hydroxymethyl group could significantly increase antibacterial potency .

Q & A

Q. What are the optimal synthetic routes for 5-hydroxymethyluracil, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The synthesis of 5-hydroxymethyluracil typically involves condensation reactions between uracil derivatives and aldehydes. For example, reacting uracil with formaldehyde under acidic conditions can yield the hydroxymethylated product. Key parameters include:

- Catalyst : Concentrated HCl or sodium methoxide facilitates nucleophilic substitution .

- Temperature : Reactions often proceed at 70–80°C to enhance yield while avoiding decomposition.

- Purification : Recrystallization or chromatography (e.g., silica gel) is critical to isolate the product from bis-pyrimidinedione byproducts, which form due to dimerization under excess aldehyde .

- Example Optimization : A 1:1 molar ratio of uracil to aldehyde in aqueous HCl reduces bis-product formation (see Table S2 in ).

Q. How is 5-hydroxymethyluracil characterized analytically, and what techniques validate its purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are standard for structural confirmation. For 5-hydroxymethyluracil, the hydroxymethyl proton signal appears at ~4.5 ppm, while the uracil ring protons resonate between 5.5–8.0 ppm .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (MW: 142.11 g/mol) and fragmentation patterns.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .

Q. What are the stability considerations for 5-hydroxymethyluracil in aqueous and solid states?

- Methodological Answer :

- Aqueous Stability : The compound is prone to hydrolysis under strongly acidic/basic conditions. Buffered solutions (pH 6–7) at 4°C are recommended for short-term storage.

- Solid-State Stability : Lyophilized 5-hydroxymethyluracil remains stable for years at -20°C in inert atmospheres. Degradation products (e.g., uracil) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can functionalization of the hydroxymethyl group enhance bioactivity, and what synthetic strategies are employed?

- Methodological Answer :

- Alkylation/Acylation : Reacting 5-hydroxymethyluracil with benzyl chlorides or chloroacetamides in DMF/K₂CO₃ introduces lipophilic groups, improving membrane permeability. For example, 1-benzyl derivatives show enhanced antimicrobial activity .

- Thiazole Conjugation : Thioacetamide reactions yield thiazole-linked derivatives, which exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL vs. Metronidazole’s 16 µg/mL) .

- SAR Insights : Substituent size and polarity at the hydroxymethyl position correlate with target binding; bulky groups (e.g., 4-methylbenzyl) improve antifungal activity .

Q. What computational approaches predict the interaction of 5-hydroxymethyluracil with DNA repair enzymes?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like TDG (thymine DNA glycosylase). The hydroxymethyl group’s orientation in the active site determines excision efficiency .

- MD Simulations : All-atom MD trajectories (e.g., AMBER) reveal dynamic stability of 5-hydroxymethyluracil in DNA duplexes, explaining its role in oxidative damage repair .

Q. How do analytical challenges arise in detecting trace 5-hydroxymethyluracil in biological matrices?

- Methodological Answer :

- LC-MS/MS : Quantification in serum or tissue requires SPE (solid-phase extraction) and isotopic labeling (e.g., ¹³C₃-5-hydroxymethyluracil) to mitigate matrix effects .

- Artifact Prevention : Avoid acidic hydrolysis during DNA extraction, which degrades the hydroxymethyl group. Use enzymatic digestion (e.g., DNase I) followed by neutral pH buffers .

Q. What epigenetic implications does 5-hydroxymethyluracil have in gene regulation?

- Methodological Answer :

- Oxidative Demethylation : 5-Hydroxymethyluracil arises from TET-mediated oxidation of 5-methylcytosine, altering chromatin accessibility. ChIP-seq with anti-5hmU antibodies maps its genomic distribution .

- Transcriptional Impact : CRISPR-dCas9 systems targeting 5-hydroxymethyluracil-rich regions reveal its role in silencing retrotransposons .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.